molecular formula C10H15ClN4O2 B1418867 1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride CAS No. 848498-92-0

1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride

Cat. No. B1418867
M. Wt: 258.7 g/mol
InChI Key: XJXMMXCVRPPFFJ-UHFFFAOYSA-N
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Description

“1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C10H15ClN4O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” includes a piperidine ring and a nitropyridinyl group . The piperidine ring is a common structural motif in many bioactive molecules .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” are not detailed in the literature, piperidine derivatives are known to undergo a variety of chemical reactions. These include reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Enhancing Drug Solubility

One of the significant applications of compounds related to 1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride is in enhancing drug solubility. Machado et al. (2013) explored using ultrasound irradiation to form salts of poorly soluble compounds, including 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one amine salts. This method significantly reduced reaction times and utilized renewable solvents, offering a novel approach to overcoming solubility issues in drug development (Machado et al., 2013).

Nucleophilic Substitution Reactions

The kinetics and mechanisms of nucleophilic substitutions involving nitropyridines and amines have been a subject of interest. Hamed (1997) studied the reactions of 2-chloro-3-nitropyridine and 5-nitropyridine with piperidine and morpholine, providing insights into steric hindrance and the stability of p-quinonoid structures in these reactions (Hamed, 1997).

Photochemical Studies

Cantos et al. (1988) researched the photosubstitution reactions of 4-nitroveratrole with primary amines, piperidine, and hydroxide ion. This study highlighted the distinct mechanisms involved in photosubstitution, providing valuable information for photochemical applications (Cantos et al., 1988).

Anticancer Research

In cancer research, derivatives of nitropyridines, akin to 1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride, have shown potential. For example, Demirci and Demirbas (2019) synthesized novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, demonstrating moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).

Synthesis of Piperidine Derivatives

Johnson et al. (2002) detailed the asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes. This process is pivotal for synthesizing various substituted piperidines, demonstrating the compound's importance in organic synthesis (Johnson et al., 2002).

Future Directions

The future directions for research on “1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the importance of piperidine derivatives in pharmaceuticals and natural products, continued research in this area is likely .

properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.ClH/c11-8-3-6-13(7-4-8)10-9(14(15)16)2-1-5-12-10;/h1-2,5,8H,3-4,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXMMXCVRPPFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride

Synthesis routes and methods

Procedure details

A solution of 4 N hydrochloric acid in dioxane (10 ml) was added to tert-butyl [1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate (Intermediate 38; 1.3 g, 4.2 mmol). The mixture was stirred at room temperature for 1 h under nitrogen gas. The solvent was removed in vacuo to give the title compound as a yellow powder (500 mg).
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1.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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